KRMUSJBFIHWDDU-RCDKEGFXSA-N
Description
However, based on structural conventions, InChIKeys encode molecular connectivity and stereochemistry. The prefix KRMUSJBFIHWDDU suggests a core structure with methyl, phenyl, or sulfonamide groups, while RCDKEGFXSA indicates stereochemical features. Cross-referencing the evidence, compounds with analogous substituents (e.g., N,N-dimethyl-N-phenyl sulfonamides, carbamates, or methylated heterocycles) may align with its structural framework .
Properties
Molecular Formula |
C27H27N3O3 |
|---|---|
Molecular Weight |
441.531 |
InChI |
InChI=1S/C27H27N3O3/c31-25(28-14-11-19-16-29-21-9-5-4-8-20(19)21)23-22-10-13-27(33-22)17-30(26(32)24(23)27)15-12-18-6-2-1-3-7-18/h1-10,13,16,22-24,29H,11-12,14-15,17H2,(H,28,31)/t22-,23?,24+,27-/m0/s1 |
InChI Key |
KRMUSJBFIHWDDU-RCDKEGFXSA-N |
SMILES |
C1C23C=CC(O2)C(C3C(=O)N1CCC4=CC=CC=C4)C(=O)NCCC5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Diversity :
- Sulfonamides (e.g., Entry 1) exhibit strong hydrogen-bonding capacity, making them suitable for targeting enzymes like carbonic anhydrase .
- Carbamates (Entries 3, 7) are hydrolytically stable, favoring sustained-release agrochemical formulations .
Substituent Effects: Halogenated derivatives (Entry 7, 11) show enhanced lipophilicity and antimicrobial activity compared to non-halogenated analogs . Methyl groups (Entries 1, 3) improve metabolic stability but may reduce solubility .
Stereochemical Considerations :
- The stereodescriptor RCDKEGFXSA in the InChIKey implies chirality, which is absent in most listed analogs (e.g., symmetrical dimethylcarbamates in Entry 3) .
Research Findings and Limitations
- Pharmacological Potential: Sulfonamide derivatives (Entry 1) are well-documented in drug discovery, but carbamates (Entry 3) dominate agrochemical patents due to their low mammalian toxicity .
- Data Gaps : The evidence lacks quantitative data (e.g., IC₅₀ values, logP) for direct bioactivity comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
